N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide

Description

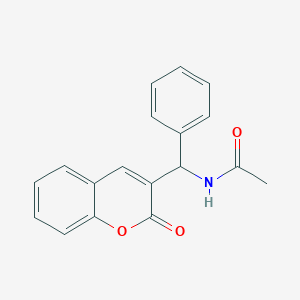

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide is a hybrid organic compound featuring a coumarin (2-oxo-2H-chromen-3-yl) core linked to a phenylmethyl group and an acetamide moiety.

Properties

CAS No. |

92508-56-0 |

|---|---|

Molecular Formula |

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-[(2-oxochromen-3-yl)-phenylmethyl]acetamide |

InChI |

InChI=1S/C18H15NO3/c1-12(20)19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-11,17H,1H3,(H,19,20) |

InChI Key |

BTKIFGHYOVXIAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide typically involves the reaction of 3-formylcoumarin with benzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acetylated using acetic anhydride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The biological activity of N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Acetamide Hybrids

(a) 2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide

- Structural Features: Incorporates a chlorophenoxy group and a coumarin-linked phenylacetamide.

- Pharmacological Relevance : Chlorinated aromatic groups are associated with increased anti-inflammatory and antimicrobial activities .

(b) (±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide

- Structural Features : Contains a chlorine atom at position 2 and a methyl group on the coumarin ring.

- Key Differences : Methyl substitution at position 4 of the coumarin may enhance metabolic stability, while the chlorine atom influences steric and electronic interactions.

- Synthesis : Prepared via a straightforward method involving condensation reactions, yielding a racemic mixture .

(c) N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide

Acetamide Derivatives with Bioactive Substituents

(a) N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide

- Structural Features : A sulfonamide-piperazine-acetamide hybrid.

- Pharmacological Activity : Exhibits superior analgesic activity compared to paracetamol, highlighting the role of sulfonamide groups in enhancing bioactivity .

(b) N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide

- Structural Features : Diethylsulfamoyl group increases lipophilicity.

- Activity: Demonstrates anti-hypernociceptive effects, suggesting utility in inflammatory pain management .

(c) N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide

Physicochemical and Crystallographic Comparisons

Table 1: Key Properties of Selected Compounds

Pharmacological and Toxicological Insights

- Analgesic Activity : Sulfonamide-acetamides (e.g., compound 35 in ) outperform traditional analgesics like paracetamol, suggesting that electron-withdrawing groups enhance receptor binding .

- Toxicity: Limited data exist for this compound, but chlorinated analogs (e.g., N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide) highlight the need for rigorous toxicological profiling .

Biological Activity

N-((2-oxo-2H-chromen-3-yl)(phenyl)methyl)acetamide, a synthetic organic compound and a derivative of coumarin, has garnered attention for its diverse biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C18H15NO3

- Molecular Weight : 293.3 g/mol

- CAS Number : 92508-56-0

The compound features a coumarin moiety combined with an acetamide group, which enhances its potential for various medicinal applications. Coumarins are well-known for their wide range of biological activities, making derivatives like this compound particularly interesting in pharmacological research.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Research indicates that it inhibits bacterial growth by targeting DNA gyrase, an essential enzyme involved in DNA replication in bacteria. This mechanism provides a basis for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Klebsiella pneumoniae | 10 |

In studies, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented through various in vitro assays. The compound appears to modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

Case Study Example :

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of N-((2-oxo-2H-chromen-3-y)(phenyl)methyl)acetamide is under investigation, with preliminary studies suggesting it may induce apoptosis in cancer cells. The compound's structure allows it to interact with various molecular targets involved in cancer progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

These findings indicate that the compound may inhibit cell proliferation and induce cell death in specific cancer types, warranting further exploration in clinical settings.

The biological activity of N-((2-oxo-2H-chromen-3-y)(phenyl)methyl)acetamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound effectively binds to enzymes such as DNA gyrase, disrupting bacterial DNA replication.

- Cytokine Modulation : It alters the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.